molecular formula C27H27N3O B11152714 1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone

1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone

Cat. No.: B11152714
M. Wt: 409.5 g/mol
InChI Key: KYMOTTJXKAHOBT-UHFFFAOYSA-N
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Description

1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a benzhydryl group, a piperazine ring, and an indole moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone typically involves multiple steps:

  • Formation of the Benzhydrylpiperazine Intermediate:

      Starting Materials: Benzhydryl chloride and piperazine.

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

      Procedure: Benzhydryl chloride is added dropwise to a solution of piperazine and triethylamine in dichloromethane, followed by stirring at room temperature for several hours.

  • Coupling with Indole Derivative:

      Starting Materials: The benzhydrylpiperazine intermediate and an indole derivative.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The benzhydrylpiperazine intermediate is reacted with the indole derivative in an organic solvent such as dimethylformamide (DMF), with DCC and DMAP, followed by stirring at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, with heating.

    Reduction: Sodium borohydride in methanol, at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, in an organic solvent such as tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)ethanol.

    Substitution: Formation of N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-ethanone can be compared with similar compounds such as:

    1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-propanone: Similar structure but with a propanone group instead of ethanone, leading to different chemical properties and biological activities.

    1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-butanone: Contains a butanone group, which may affect its solubility and reactivity.

    1-(4-benzhydrylpiperazino)-2-(1H-indol-3-yl)-1-pentanone: Features a pentanone group, potentially altering its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C27H27N3O/c31-26(19-23-20-28-25-14-8-7-13-24(23)25)29-15-17-30(18-16-29)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,27-28H,15-19H2

InChI Key

KYMOTTJXKAHOBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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